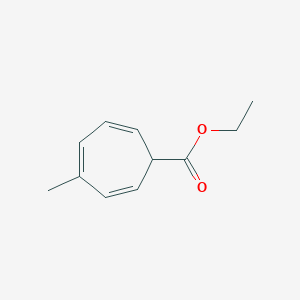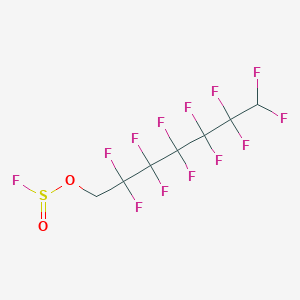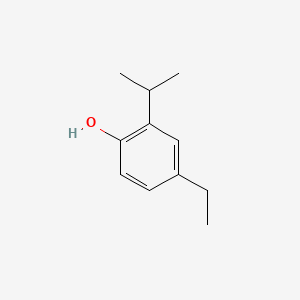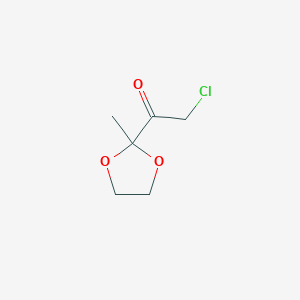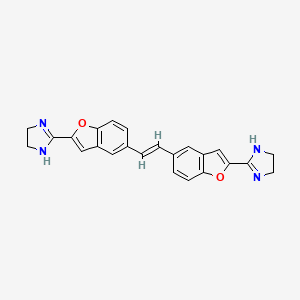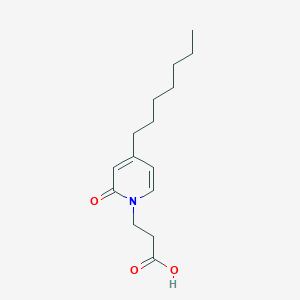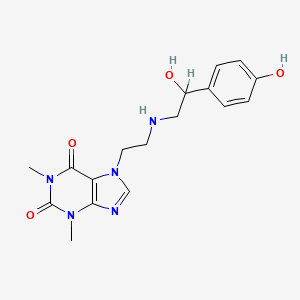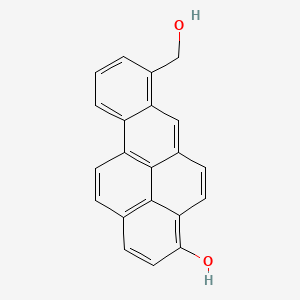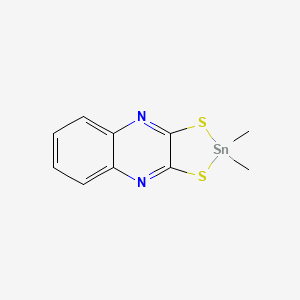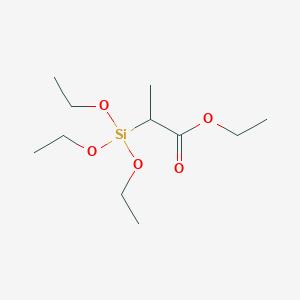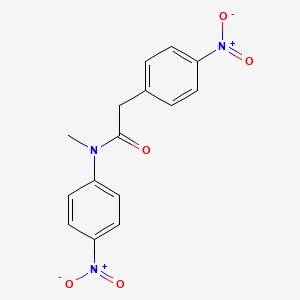
N-Methyl-N,2-bis(4-nitrophenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methyl-N,2-bis(4-nitrophenyl)acetamide is an organic compound belonging to the class of amides It is characterized by the presence of two nitrophenyl groups attached to an acetamide moiety, with a methyl group on the nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-N,2-bis(4-nitrophenyl)acetamide typically involves the acylation of 4-nitroaniline with an acyl chloride, followed by methylation. One common method involves the reaction of 4-nitroaniline with chloroacetyl chloride to form N-(4-nitrophenyl)chloroacetamide, which is then methylated using a methylating agent such as methyl iodide .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N-Methyl-N,2-bis(4-nitrophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The nitrophenyl groups can be oxidized to form nitro derivatives.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The acetamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Amino derivatives.
Substitution: Various substituted acetamides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-Methyl-N,2-bis(4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique chemical structure.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mecanismo De Acción
The mechanism of action of N-Methyl-N,2-bis(4-nitrophenyl)acetamide involves its interaction with specific molecular targets. The nitrophenyl groups can participate in electron transfer reactions, while the acetamide moiety can form hydrogen bonds with biological molecules. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
N-(4-Nitrophenyl)acetamide: Similar structure but lacks the methyl group on the nitrogen atom.
N-(2-Methyl-4-nitrophenyl)acetamide: Similar structure with a methyl group on the phenyl ring instead of the nitrogen atom
Uniqueness
N-Methyl-N,2-bis(4-nitrophenyl)acetamide is unique due to the presence of two nitrophenyl groups and a methyl group on the nitrogen atom
Propiedades
Número CAS |
75990-87-3 |
|---|---|
Fórmula molecular |
C15H13N3O5 |
Peso molecular |
315.28 g/mol |
Nombre IUPAC |
N-methyl-N,2-bis(4-nitrophenyl)acetamide |
InChI |
InChI=1S/C15H13N3O5/c1-16(12-6-8-14(9-7-12)18(22)23)15(19)10-11-2-4-13(5-3-11)17(20)21/h2-9H,10H2,1H3 |
Clave InChI |
DMPSAXNWZRCFHH-UHFFFAOYSA-N |
SMILES canónico |
CN(C1=CC=C(C=C1)[N+](=O)[O-])C(=O)CC2=CC=C(C=C2)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


